molecular formula C13H15N3O2S B14217454 6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one CAS No. 824983-50-8

6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one

Cat. No.: B14217454
CAS No.: 824983-50-8
M. Wt: 277.34 g/mol
InChI Key: JBTGFDIANXMYRI-UHFFFAOYSA-N
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Description

6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one is a compound belonging to the class of triazine derivatives. Triazine compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one typically involves the reaction of ethyl hydrazinecarboxylate with 4-methoxybenzyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its potential neuroprotective and anti-neuroinflammatory effects make it a promising candidate for further research in the treatment of neurodegenerative diseases .

Properties

CAS No.

824983-50-8

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

6-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15N3O2S/c1-3-11-12(17)14-13(16-15-11)19-8-9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

JBTGFDIANXMYRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(NC1=O)SCC2=CC=C(C=C2)OC

Origin of Product

United States

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